molecular formula C21H22N4O3 B12715081 Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1-methyl-2-oxoethyl)-, (S)- CAS No. 151921-17-4

Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1-methyl-2-oxoethyl)-, (S)-

Cat. No.: B12715081
CAS No.: 151921-17-4
M. Wt: 378.4 g/mol
InChI Key: SYYYSWYBNFXQPN-AWEZNQCLSA-N
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Description

Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1-methyl-2-oxoethyl)-, (S)- is a complex organic compound that features a benzamide core linked to a pyrazole derivative. This compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups within its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1-methyl-2-oxoethyl)-, (S)- typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then characterized using techniques such as single crystal X-ray diffraction (XRD) analysis to confirm its structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1-methyl-2-oxoethyl)-, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The presence of reactive sites within the molecule allows for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nucleophile employed.

Scientific Research Applications

Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1-methyl-2-oxoethyl)-, (S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1-methyl-2-oxoethyl)-, (S)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, docking studies have shown that the compound can interact with amino acids in the active sites of enzymes, potentially inhibiting their function . These interactions are crucial for its biological and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1-methyl-2-oxoethyl)-, (S)- is unique due to its specific structural features and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and therapeutic potential, making it a valuable compound for further research and development.

Properties

CAS No.

151921-17-4

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(2S)-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C21H22N4O3/c1-14(22-20(27)16-10-6-4-7-11-16)19(26)23-18-15(2)24(3)25(21(18)28)17-12-8-5-9-13-17/h4-14H,1-3H3,(H,22,27)(H,23,26)/t14-/m0/s1

InChI Key

SYYYSWYBNFXQPN-AWEZNQCLSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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